molecular formula C20H28N2O3 B5586172 8-(2-methylbenzoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-(2-methylbenzoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5586172
M. Wt: 344.4 g/mol
InChI Key: XFQIBSCOKAMQEE-UHFFFAOYSA-N
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Description

Introduction This compound belongs to the class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, a group noted for their varied biological activities and potential applications in medicinal chemistry. They have been explored for activities ranging from antihypertensive effects to muscarinic agonists and inhibitors of neural Ca-uptake (Caroon et al., 1981), (Toth et al., 1997).

Synthesis Analysis The synthesis of this compound involves multiple steps, typically starting from readily available starting materials. The process involves creating the spiro framework and introducing the necessary functional groups through various organic reactions. The precise method can vary depending on the desired substitutions and the specific derivative being synthesized (Caroon et al., 1981).

Molecular Structure Analysis The molecular structure of these compounds features a spiro configuration that includes a diazaspiro[4.5]decanone core, characterized by its unique three-dimensional shape. This structure is believed to contribute to the compound's biological activities and interactions with biological targets. The compound's molecular geometry, electronic distribution, and stereoelectronic effects can be analyzed using spectroscopic methods and computational chemistry tools (Chiaroni et al., 2000).

Chemical Reactions and Properties These compounds can participate in various chemical reactions, reflective of their functional groups. The reactivity can include transformations at the spiro carbon, modifications of the substituents, and reactions involving the nitrogen atoms within the structure. Their chemical properties are influenced by the diazaspiro framework and the nature of the substituents attached to it (Tsukamoto et al., 1995).

Physical Properties Analysis The physical properties of these compounds, such as melting point, boiling point, and solubility, are determined by their molecular structure and the nature of their functional groups. These properties are crucial for understanding the compound's behavior in biological systems and its formulation into potential therapeutic agents (Farag et al., 2008).

Chemical Properties Analysis The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are significant for the compound's biological activity and stability. These properties are influenced by the spirocyclic structure and the electron-withdrawing or donating nature of the substituents attached to the core (Tsukamoto et al., 1995).

properties

IUPAC Name

8-(2-methylbenzoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-15(2)8-11-22-14-20(25-19(22)24)9-12-21(13-10-20)18(23)17-7-5-4-6-16(17)3/h4-7,15H,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQIBSCOKAMQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC3(CC2)CN(C(=O)O3)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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